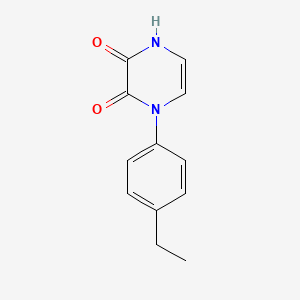
2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is commonly referred to as MPEP, and it is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mechanism of Action
MPEP acts as a selective antagonist of the 2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the 2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone receptor, MPEP can modulate the activity of glutamate, a neurotransmitter that is involved in various neurological processes.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects in animal models and in vitro studies. For example, MPEP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. MPEP has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPEP in laboratory experiments is its high selectivity for the 2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone receptor, which allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one of the limitations of using MPEP is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research involving MPEP. One potential direction is to investigate the potential therapeutic applications of MPEP in the treatment of other neurological disorders, such as schizophrenia and depression. Another potential direction is to develop more effective formulations of MPEP that can improve its solubility and bioavailability in vivo. Additionally, further research is needed to fully understand the mechanisms of action of MPEP and its effects on various physiological processes.
Synthesis Methods
The synthesis of MPEP involves several steps, including the reaction of 3-methoxyphenol with 3-bromopropionyl chloride, followed by a reaction with 1-(2-methylpyrimidin-4-yl)piperazine. The final step involves the reaction of the intermediate product with 3-(2-methyl-1,3-thiazol-4-yl)propanoic acid, resulting in the formation of MPEP.
Scientific Research Applications
MPEP has been extensively studied for its potential applications in various scientific research fields. In particular, it has been investigated for its role in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. MPEP has also been studied for its potential use in the treatment of drug addiction and anxiety disorders.
properties
IUPAC Name |
2-(3-methoxyphenoxy)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-14-20-9-8-18(21-14)26-17-7-4-10-22(12-17)19(23)13-25-16-6-3-5-15(11-16)24-2/h3,5-6,8-9,11,17H,4,7,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMHEWKJUJYEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)COC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2803809.png)
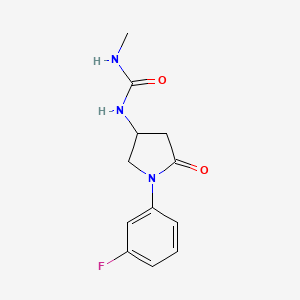
![1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2803815.png)
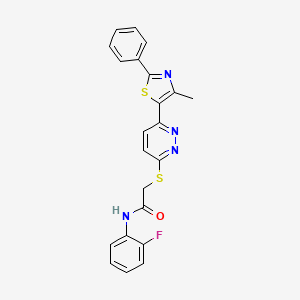
![2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2803818.png)
![1-(4-methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2803819.png)


![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2803823.png)
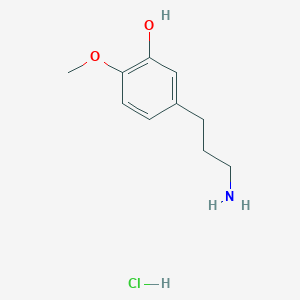

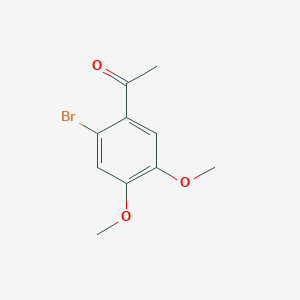
![N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2803828.png)
